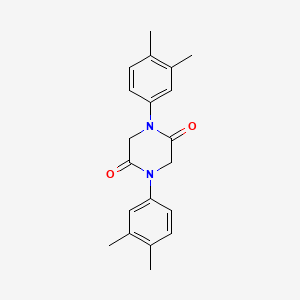![molecular formula C21H17ClN4O5 B11565372 (1E)-1-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11565372.png)
(1E)-1-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-2-(2,4-dinitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}ETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dinitrophenyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}ETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
(1E)-1-(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}ETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
特性
分子式 |
C21H17ClN4O5 |
|---|---|
分子量 |
440.8 g/mol |
IUPAC名 |
N-[(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H17ClN4O5/c1-14(23-24-20-11-8-18(25(27)28)12-21(20)26(29)30)16-4-9-19(10-5-16)31-13-15-2-6-17(22)7-3-15/h2-12,24H,13H2,1H3/b23-14+ |
InChIキー |
HLKNSBFYTFERQX-OEAKJJBVSA-N |
異性体SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565292.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11565296.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11565298.png)
![2-[bis(4-methylphenyl)methyl]-2-bromo-1H-indene-1,3(2H)-dione](/img/structure/B11565307.png)
![(4Z)-2-phenyl-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11565313.png)

![5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11565319.png)
![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B11565327.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B11565333.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B11565334.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11565336.png)
![4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol](/img/structure/B11565342.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11565348.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B11565350.png)
